molecular formula C19H24FN5O7S B8807973 Gemifioxacin Mesylate

Gemifioxacin Mesylate

Cat. No.: B8807973
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemifioxacin Mesylate is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of naphthyridine and is known for its potent antibacterial properties, making it a valuable compound in the development of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemifioxacin Mesylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine core, introduction of the cyclopropyl group, and subsequent functionalization to introduce the aminomethyl and methoxyimino groups.

    Formation of the Naphthyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Functionalization: The aminomethyl and methoxyimino groups are introduced through nucleophilic substitution reactions, using appropriate amines and methoxyimino precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Gemifioxacin Mesylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its antibacterial properties make it a candidate for the development of new antibiotics, particularly against resistant strains of bacteria.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

    Moxifloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.

Uniqueness

The unique combination of the aminomethyl and methoxyimino groups in Gemifioxacin Mesylate enhances its binding affinity to bacterial enzymes, making it more effective against certain resistant bacterial strains compared to other fluoroquinolones.

This detailed article provides a comprehensive overview of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24FN5O7S

Molecular Weight

485.5 g/mol

IUPAC Name

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)

InChI Key

JIYMVSQRGZEYAX-UHFFFAOYSA-N

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
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